molecular formula C12H16FNO B15322483 4-(4-Fluoro-3-methylphenoxy)piperidine

4-(4-Fluoro-3-methylphenoxy)piperidine

Cat. No.: B15322483
M. Wt: 209.26 g/mol
InChI Key: WUVSDYDKUQNTMD-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenoxy)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring attached to a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenoxy)piperidine typically involves the reaction of 4-fluoro-3-methylphenol with piperidine under specific conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-3-methylphenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its biological activity, including potential interactions with enzymes or receptors.

  • Medicine: Studied for its pharmacological properties, such as its potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Fluoro-3-methylphenoxy)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

4-(4-Fluoro-3-methylphenoxy)piperidine is unique due to its specific structural features. Similar compounds include:

  • 4-(3-Fluoro-4-methylphenoxy)piperidine: A structural isomer with a different arrangement of the fluorine and methyl groups.

  • 4-(4-Methylphenoxy)piperidine: Lacks the fluorine atom, leading to different chemical properties and reactivity.

These compounds share similarities in their core structure but differ in their functional groups, which can lead to variations in their chemical behavior and applications.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenoxy)piperidine

InChI

InChI=1S/C12H16FNO/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

WUVSDYDKUQNTMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNCC2)F

Origin of Product

United States

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